
3-Nitroisoquinolin-4-ol
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Description
3-Nitroisoquinolin-4-ol is a nitro-substituted isoquinoline derivative characterized by a hydroxyl group at position 4 and a nitro group at position 3 on the isoquinoline scaffold. Isoquinolines are heterocyclic aromatic compounds structurally analogous to quinolines but with a fused benzene ring in a different orientation.
Comparison with Similar Compounds
Structural Analogs in the Quinoline and Isoquinoline Families
The synthesis and characterization of 3-nitroquinoline derivatives (e.g., NQ1–NQ6) provide a foundational comparison. These compounds share a nitro group at position 3 but differ in substituents at positions 4, 6, and 7 (Table 1). For example:
- NQ1: 6-(Benzyloxy)-N-(3-ethynylphenyl)-7-methoxy-3-nitroquinolin-4-amine .
- NQ3: 4-(3-Ethynylphenylamino)-7-methoxy-3-nitroquinolin-6-ol, obtained via debenzylation of NQ1 .
In contrast, 3-(4-nitrophenyl)-4-isoquinolinol (CAS 60058-31-3) features a nitrophenyl group at position 3 of the isoquinoline core . This structural divergence highlights the impact of scaffold orientation (quinoline vs. isoquinoline) and substituent placement on electronic distribution and intermolecular interactions.
Table 1: Key Physicochemical Properties of Selected Compounds
Substituent Effects on Physicochemical Properties
- Benzyloxy vs. Hydroxy Groups : NQ1 (benzyloxy) exhibits a higher melting point (222°C) than its debenzylated analog NQ3 (156°C), suggesting reduced crystallinity and enhanced solubility upon hydroxyl group introduction .
- Halogen Substitution : Bromophenyl-substituted NQ4 shows a significantly higher melting point (268°C) compared to ethynylphenyl-substituted NQ1 (222°C), likely due to increased molecular weight and halogen-mediated intermolecular forces .
Properties
CAS No. |
36718-46-4 |
---|---|
Molecular Formula |
C9H6N2O3 |
Molecular Weight |
190.16 g/mol |
IUPAC Name |
3-nitroisoquinolin-4-ol |
InChI |
InChI=1S/C9H6N2O3/c12-8-7-4-2-1-3-6(7)5-10-9(8)11(13)14/h1-5,12H |
InChI Key |
BHSXBXNSIPOGDN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC(=C2O)[N+](=O)[O-] |
Origin of Product |
United States |
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